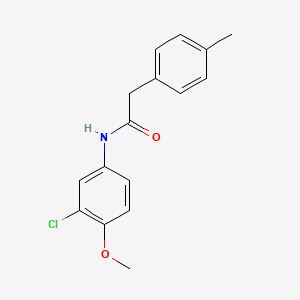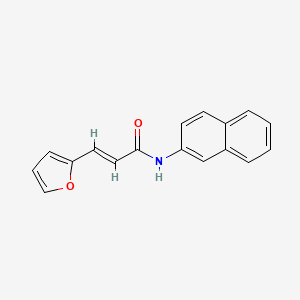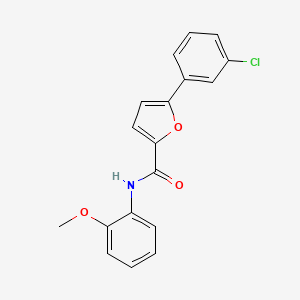![molecular formula C20H15BrN2O2 B5851544 N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5851544.png)
N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide, also known as BRD0705, is a small molecule inhibitor that has shown promising results in various scientific research studies. This molecule has gained attention due to its potential applications in cancer treatment and other diseases.
Wirkmechanismus
N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide works by binding to the bromodomain of BET proteins, which prevents them from interacting with acetylated histones and other transcription factors. This leads to the inhibition of gene expression, which can result in the suppression of tumor growth and other disease processes.
Biochemical and Physiological Effects
Studies have shown that N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In addition, N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide has been shown to have cardioprotective effects, reducing the risk of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide in lab experiments is its high potency and specificity for BET proteins. This makes it an ideal tool for studying the role of BET proteins in various disease processes. However, one limitation of using N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide. One potential application is in the treatment of cancer, where it could be used as a targeted therapy for various types of cancer. Another potential application is in the treatment of inflammatory diseases, where it could be used to reduce inflammation and prevent tissue damage. In addition, further studies are needed to investigate the pharmacokinetics and toxicity of N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide in vivo, which could pave the way for its clinical development.
Synthesemethoden
The synthesis of N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide involves a series of chemical reactions that start with the reaction of 3-bromobenzenecarboximidamide with 4-biphenylcarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide.
Wissenschaftliche Forschungsanwendungen
N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide has been extensively studied for its potential applications in various scientific research studies. It has been found to be a potent inhibitor of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the development of various diseases, including cancer, inflammation, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2/c21-18-8-4-7-17(13-18)19(22)23-25-20(24)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHHFEGZNQTYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)ON=C(C3=CC(=CC=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O/N=C(/C3=CC(=CC=C3)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-phenylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5851466.png)




![{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5851505.png)


![4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5851521.png)




